molecular formula C71H114O34 B14074747 Extensumside H

Extensumside H

Cat. No.: B14074747
M. Wt: 1511.6 g/mol
InChI Key: FLDGMSWQPUJZSM-MDGJLYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Extensumside H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reactions facilitated by catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Extensumside H is a valuable compound for scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used to study the structure-activity relationships of organic molecules. In biology, it serves as a tool for investigating cellular processes and molecular interactions. In medicine, this compound has potential applications in drug discovery and development, particularly for its bioactive properties. Industrially, it can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Extensumside H involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved.

Comparison with Similar Compounds

Extensumside H is similar to other plant-derived sweeteners and glycosides, such as mogrosides and stevia glycosides . These compounds share structural similarities and are often used as natural sweeteners. this compound is unique in its specific molecular structure and bioactive properties, which differentiate it from other similar compounds.

Properties

Molecular Formula

C71H114O34

Molecular Weight

1511.6 g/mol

IUPAC Name

[(2R,3R,4S,6S)-6-[(2R,3R,4S,6S)-6-[(2R,3R,4R,5R,6R)-6-[[(3S,10R,13S,16R,17R)-17-acetyl-16-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-hydroxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl] 3-methylbut-2-enoate

InChI

InChI=1S/C71H114O34/c1-27(2)18-44(75)102-60-29(4)93-45(21-38(60)88-9)103-61-30(5)94-46(22-39(61)89-10)104-62-31(6)95-68(59(87)63(62)90-11)96-33-14-16-70(7)32(19-33)12-13-34-35(70)15-17-71(8)36(34)20-37(47(71)28(3)74)97-66-57(85)54(82)50(78)42(100-66)26-92-69-64(105-67-58(86)53(81)49(77)41(24-73)99-67)55(83)51(79)43(101-69)25-91-65-56(84)52(80)48(76)40(23-72)98-65/h12,18,29-31,33-43,45-69,72-73,76-87H,13-17,19-26H2,1-11H3/t29-,30-,31-,33+,34?,35?,36?,37-,38+,39+,40-,41-,42-,43-,45+,46+,47+,48-,49-,50-,51-,52+,53+,54+,55+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67+,68+,69-,70+,71+/m1/s1

InChI Key

FLDGMSWQPUJZSM-MDGJLYQASA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC)O)O[C@H]3CC[C@@]4(C5CC[C@@]6([C@H]([C@@H](CC6C5CC=C4C3)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)C(=O)C)C)C)C)OC)O[C@H]1C[C@@H]([C@@H]([C@H](O1)C)OC(=O)C=C(C)C)OC

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(C(C2OC)O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CC(C6C(=O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)O)C)C)C)OC)OC1CC(C(C(O1)C)OC(=O)C=C(C)C)OC

Origin of Product

United States

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